Soraphen A
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Overview
Description
Soraphen A is a natural product derived from myxobacteria, specifically from the strain Sorangium cellulosum. It is a macrolide compound known for its potent inhibitory effects on acetyl-CoA carboxylase, an enzyme crucial for lipid biosynthesis. Initially developed as a fungicide, this compound has garnered significant attention for its broad-spectrum antiviral properties, including activity against hepatitis C virus and human immunodeficiency virus .
Scientific Research Applications
Soraphen A has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of acetyl-CoA carboxylase and its impact on lipid biosynthesis.
Biology: Investigated for its role in modulating lipid metabolism and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating viral infections, including hepatitis C virus and human immunodeficiency virus.
Mechanism of Action
Safety and Hazards
Future Directions
Soraphen A is a promising target for drug discovery against a variety of human diseases, including diabetes, obesity, cancer, hepatitis C, HIV, and autoimmune disease . It has been developed as a fungicide and efforts in the past decade were directed towards human diseases . A synthetic molecule, discovered by virtual screening of the allosteric binding site of this compound in ACC, is currently in phase 2 clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Soraphen A involves complex polyketide biosynthesis pathways. The biosynthetic gene cluster responsible for its production has been identified and characterized. Genetic engineering of this cluster, along with semisynthesis and total synthesis approaches, has enabled the production of this compound and its analogs .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the myxobacterial strain Sorangium cellulosum. Optimization of fermentation conditions, including nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Soraphen A undergoes various chemical reactions, including oxidation, reduction, and substitution. Its macrolide structure allows for modifications at multiple sites, enabling the synthesis of structural analogs with potentially enhanced biological activity .
Common Reagents and Conditions
Common reagents used in the chemical reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired modification .
Major Products Formed
The major products formed from the chemical reactions of this compound include its structural analogs, which are evaluated for their biological activity. These analogs are designed to enhance the compound’s efficacy and reduce potential side effects .
Comparison with Similar Compounds
Soraphen A is unique in its potent inhibition of acetyl-CoA carboxylase. Similar compounds include other macrolides and polyketides that also target lipid biosynthesis pathways. this compound’s broad-spectrum antiviral activity and its potential therapeutic applications in various diseases set it apart from other compounds .
List of Similar Compounds
Macrolides: Erythromycin, Azithromycin
Polyketides: Avermectin, Tetracycline
This compound’s unique mechanism of action and broad-spectrum activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
122547-72-2 |
---|---|
Molecular Formula |
C29H44O8 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(1R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one |
InChI |
InChI=1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,29-/m1/s1 |
InChI Key |
WPMGNXPRKGXGBO-QDWXBHBCSA-N |
Isomeric SMILES |
CC1C=CC(C(CCCCC(OC(=O)C([C@@]2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC |
SMILES |
CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
CC1C=CC(C(CCCCC(OC(=O)C(C2(C(C(C(C1O2)C)O)OC)O)C)C3=CC=CC=C3)OC)OC |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
soraphen A soraphen A(1alpha) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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